molecular formula C5H11Li B8413788 Lithium, (3-methylbutyl)- CAS No. 7488-31-5

Lithium, (3-methylbutyl)-

Cat. No.: B8413788
CAS No.: 7488-31-5
M. Wt: 78.1 g/mol
InChI Key: ZLPHTMMGQHNDDQ-UHFFFAOYSA-N
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Description

Lithium, (3-methylbutyl)-, also known as iso-pentyllithium or 3-methylbutyllithium, is an organolithium compound with the formula LiCH₂CH(CH₂CH₃)CH₂. It belongs to the broader class of alkyllithium reagents, which are pivotal in synthetic organic chemistry for their strong basicity and nucleophilicity. These compounds are typically synthesized via the reaction of alkyl halides with metallic lithium in hydrocarbon solvents.

The 3-methylbutyl group introduces branching, which influences steric effects, solubility, and reactivity compared to linear alkyllithium compounds. This structural modification can alter coordination chemistry, reaction kinetics, and stability, making it a subject of interest in tailored synthetic applications.

Properties

CAS No.

7488-31-5

Molecular Formula

C5H11Li

Molecular Weight

78.1 g/mol

IUPAC Name

lithium;2-methylbutane

InChI

InChI=1S/C5H11.Li/c1-4-5(2)3;/h5H,1,4H2,2-3H3;/q-1;+1

InChI Key

ZLPHTMMGQHNDDQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)C[CH2-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

Structural and Reactivity Differences

Organolithium compounds vary significantly based on alkyl chain structure:

  • n-Butyllithium (nBuLi) : A linear chain (LiCH₂CH₂CH₂CH₃) with high reactivity and solubility in hydrocarbons. Widely used in polymerizations and deprotonation due to its predictable kinetics .
  • tert-Butyllithium (tBuLi) : A highly branched structure (LiC(CH₃)₃) with extreme reactivity and steric hindrance. Used in specialized deprotonations but requires cryogenic conditions due to thermal instability .
  • 3-Methylbutyllithium: The branched 3-methylbutyl group balances steric bulk and reactivity.
Table 1: Structural and Reactivity Comparison
Compound Structure Solubility (Hydrocarbons) Basicity (pKa) Common Applications
n-Butyllithium Linear High ~50 Polymerization, deprotonation
tert-Butyllithium Branched (tert) Moderate ~53 Low-temperature deprotonation
3-Methylbutyllithium Branched (iso) High ~51 (estimated) Intermediate reactivity applications

Coordination Chemistry and Stability

The coordination number and solvent interactions of lithium ions vary with alkyl structure. highlights that lithium ions in organolithium compounds exhibit coordination numbers between 2–4, influenced by solvent and ligand steric effects. For example:

  • nBuLi tends to form tetrameric aggregates in hydrocarbons, reducing reactivity until solvation breaks these clusters .
  • 3-Methylbutyllithium may form smaller aggregates or monomeric species due to branching, enhancing accessibility of the lithium ion and reaction efficiency .

Comparison with Inorganic Lithium Compounds

While structurally distinct, inorganic lithium compounds (e.g., LiCl, Li₂CO₃) share industrial relevance in energy storage and materials science:

  • Lithium Carbonate (Li₂CO₃) : Key in Li-ion battery cathodes but being supplanted by lithium hydroxide (LiOH) for higher energy density .
  • Lithium Chloride (LiCl) : Demonstrated efficacy as an acaricide in honeybee colonies, with studies showing LiCl outperforms Li₂CO₃ in solubility and tolerability .

Research and Development Trends

  • Energy Storage: Lithium hexafluorophosphate (LiPF₆) dominates electrolytes, but organolithium compounds are explored for solid-state battery interfaces .
  • Sustainability: Recycling lithium from organolithium reagents remains challenging, prompting research into greener synthesis routes .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Lithium, (3-methylbutyl)- in laboratory settings?

Methodological Answer:
Laboratory-scale synthesis of organolithium compounds like Lithium, (3-methylbutyl)- typically involves controlled Schlenk-line techniques under inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ⁷Li) to confirm molecular structure and purity .
  • X-ray crystallography for definitive structural elucidation.
  • Titration with diphenylacetic acid to quantify active lithium content.
    For purity assessment, combine gas chromatography-mass spectrometry (GC-MS) with elemental analysis .

Basic: How can researchers evaluate the electrochemical stability of Lithium, (3-methylbutyl)- in non-aqueous electrolytes?

Methodological Answer:
Use cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to assess redox behavior and interfacial stability. Key steps:

  • Prepare coin cells with lithium-metal anodes and a reference electrode (e.g., Li/Li⁺).
  • Employ in situ Fourier-transform infrared spectroscopy (FTIR) to detect decomposition products during charge-discharge cycles .
  • Compare results against known organolithium compounds (e.g., LiHMDS) to benchmark stability.

Advanced: What computational frameworks are suitable for modeling the electronic structure and reactivity of Lithium, (3-methylbutyl)-?

Methodological Answer:
Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA-PBE) is recommended for simulating electronic properties . For higher accuracy:

  • Apply projector augmented-wave (PAW) pseudopotentials to account for core-electron interactions .
  • Use ab initio molecular dynamics (AIMD) to study solvation effects in tetrahydrofuran (THF) or ether-based solvents.
  • Validate simulations with experimental NMR chemical shifts and reaction kinetics data .

Advanced: How can contradictions in reported reactivity data for Lithium, (3-methylbutyl)- be resolved?

Methodological Answer:
Address discrepancies via:

  • Multi-technique validation : Cross-reference kinetic data from stopped-flow experiments with computational activation barriers .
  • Systematic solvent screening : Test reactivity in polar aprotic (THF) vs. non-polar (hexane) solvents to isolate solvent effects .
  • Error analysis : Quantify uncertainties in titration methods (e.g., Karl Fischer for trace moisture) that may skew reactivity measurements .

Basic: What safety protocols are critical when handling Lithium, (3-methylbutyl)- in synthetic workflows?

Methodological Answer:

  • Conduct reactions in gloveboxes with O₂/H₂O levels <1 ppm.
  • Use fire-resistant labware (e.g., quartz) and avoid glass joints prone to freezing.
  • Implement emergency quenching protocols with dry ice/isopropanol baths for exothermic reactions. Document procedures using a research protocol template to ensure reproducibility and safety compliance .

Advanced: How can researchers design experiments to probe the role of Lithium, (3-methylbutyl)- in lithium-ion battery anode pre-treatment?

Methodological Answer:

  • In situ X-ray diffraction (XRD) and scanning electron microscopy (SEM) to monitor morphological changes during lithiation/delithiation .
  • Pair with galvanostatic intermittent titration technique (GITT) to measure lithium diffusion coefficients.
  • Compare performance metrics (capacity retention, Coulombic efficiency) against control anodes treated with commercial additives .

Advanced: What theoretical frameworks guide mechanistic studies of Lithium, (3-methylbutyl)- in organometallic reactions?

Methodological Answer:

  • Marcus theory for electron-transfer kinetics in alkylation reactions.
  • Frontier Molecular Orbital (FMO) analysis to predict regioselectivity in nucleophilic additions .
  • Link findings to broader conceptual frameworks in organometallic chemistry, such as hard/soft acid-base (HSAB) theory, to contextualize reactivity .

Basic: What analytical techniques are optimal for detecting decomposition pathways of Lithium, (3-methylbutyl)- under thermal stress?

Methodological Answer:

  • Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products.
  • Solid-state NMR (⁷Li, ¹³C) to characterize residual solid phases.
  • Accelerated rate calorimetry (ARC) for kinetic modeling of thermal runaway scenarios .

Advanced: How can machine learning enhance the predictive modeling of Lithium, (3-methylbutyl)-'s solvent coordination behavior?

Methodological Answer:

  • Train neural networks on DFT-derived datasets of solvent-Li⁺ binding energies.
  • Use SHAP (SHapley Additive exPlanations) values to interpret feature importance (e.g., solvent dielectric constant, donor number) .
  • Validate models with experimental EXAFS (Extended X-ray Absorption Fine Structure) data on solvation structures .

Advanced: What methodological strategies address the limited reproducibility of organolithium reaction outcomes across labs?

Methodological Answer:

  • Adopt standardized reporting templates for reaction conditions (e.g., moisture content, solvent batch variability) .
  • Participate in interlaboratory studies to identify systematic errors in titration or quenching methods.
  • Publish open datasets with raw NMR/EIS files for peer validation .

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